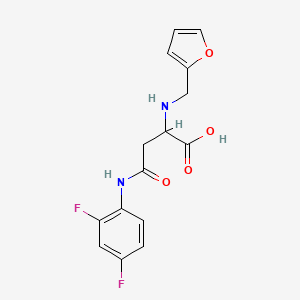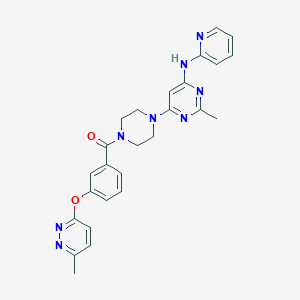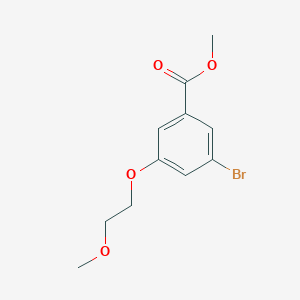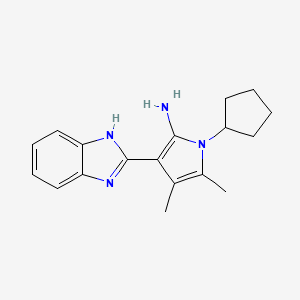
4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as DFMO, is a pharmaceutical compound that has been widely studied for its potential in treating various diseases. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Scientific Research Applications
Molecular Structure and Vibrational Analysis
Researchers have synthesized and analyzed the molecular structure of related compounds, employing techniques such as FT-IR, NMR, and X-ray diffraction studies. These studies provide insights into the vibrational wavenumbers, molecular electrostatic potential, and the stability of molecules arising from hyper-conjugative interactions and charge delocalization. For instance, one study detailed the synthesis, molecular structure, and analysis of vibrational wavenumbers using HF and DFT methods for a similar compound, underscoring the significance of molecular electrostatic potential maps and NBO analysis in understanding the stability and charge transfer within molecules (Rahul Raju et al., 2015).
Electronic and Optical Studies
Research into the electronic and optical properties of butanoic acid derivatives, through methods such as molecular docking, vibrational, structural, electronic studies, and optical studies, highlights their potential as nonlinear optical materials. Theoretical calculations, including TD-DFT method analyses, have been employed to understand these properties, offering insights into their biological activities and potential pharmacological importance (K. Vanasundari et al., 2018).
Chemical Interactions and Reactions
Investigations into the interactions and reactions of 4-oxobutanoic acids and their cyclic analogues with binucleophiles have revealed the formation of various compounds, indicating the influence of substrate structure on reaction outcomes. Such studies utilize quantum-chemical calculations to understand the mechanisms of these reactions, offering valuable insights into the nucleophilicity and local hardness of involved molecules (Olga A. Amalʼchieva et al., 2022).
Synthesis and Cyclization
Research on the synthesis and intramolecular cyclization of related compounds has demonstrated the formation of N-substituted 5-aryl-3-imino-3H-furan-2-ones from 4-aryl-2,4-dioxobutanoic acids treated with aromatic amines. This highlights the versatile reactivity and potential application of these compounds in synthesizing heterocyclic structures (A. Rubtsov & V. V. Zalesov, 2003).
properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-9-3-4-12(11(17)6-9)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSWKPHZBXZWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)


![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)



![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)